2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
VSIVQYRMKWOFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepine
General Synthetic Approach
The synthesis of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepine typically involves the construction of the oxazepine ring via cyclization reactions starting from appropriately substituted precursors. The preparation often begins with o-phenylenediamine derivatives or related aromatic amines, which are transformed into benzo-fused heterocycles through multi-step organic synthesis including alkylation, cyclization, and functional group modifications.
Detailed Synthetic Routes
Cyclization via N-Alkylation and Ring Closure
One documented method involves starting from o-phenylenediamine, which is reacted with ethyl diethoxyacetate to yield 2-diethoxymethyl-1H-benzimidazole intermediates. These intermediates undergo N-alkylation using alkyl halides such as prenyl bromide in the presence of sodium hydride in dry tetrahydrofuran (THF). The subsequent cyclization to form the oxazepine ring is catalyzed by indium(III) chloride (InCl3), resulting in benzimidazole-tethered 1,4-oxazepine heterocycles in good yields (around 80%).
Boc-Protected Oxazepine Synthesis
An alternative approach involves the synthesis of Boc-protected oxazepines through reductive amination and subsequent protection steps. For example, 2-hydroxyethyl amine reacts with aromatic aldehydes in THF/methanol mixtures, followed by reduction with sodium borohydride to give amino alcohol intermediates. These intermediates are then protected with tert-butyloxycarbonyl (Boc) groups using Boc2O under mild conditions. The final cyclization is achieved using Mitsunobu reaction conditions (DIAD and triphenylphosphine in THF), affording oxazepine rings with high yields (up to 91%).
Titanium Tetrachloride Mediated Condensation
Another method uses titanium tetrachloride (TiCl4) as a Lewis acid catalyst to promote condensation reactions. For instance, 4-pyridin-2-yl-2,3,4,5-tetrahydro-benzo[f]oxazepine-7-carbaldehyde is reacted with dimethyl malonate in dry THF at low temperatures (0°C), followed by gradual addition of pyridine. After stirring at room temperature for 16 hours, the product is isolated by extraction and purified by silica gel chromatography to yield substituted tetrahydrobenzooxazepine derivatives.
Summary of Key Reaction Conditions and Yields
Analytical Characterization Confirming Structure
The structural integrity and purity of synthesized 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepine and its derivatives are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR spectra provide detailed information on the chemical environment of protons and carbons. Characteristic signals include methyl singlets around 2.3 ppm and methylene triplets for the oxazepine ring protons. DEPT experiments confirm the presence of methylene and methyl groups.
High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular formulas. For example, compounds with molecular formula C17H16N2O show expected m/z values matching calculated masses within experimental error.
Melting Point Determination : Provides additional purity confirmation, with typical melting points reported in the range of 113–170 °C depending on substitution patterns.
X-ray Crystallography : In some studies, single-crystal X-ray diffraction has been performed to unambiguously determine the molecular structure and conformation of the oxazepine ring.
Research Findings and Observations
The use of Lewis acid catalysts such as indium(III) chloride and titanium tetrachloride facilitates efficient ring closure and condensation reactions under mild conditions, improving yields and selectivity.
Protection strategies like Boc-protection enable the handling of reactive amine intermediates and improve the overall synthetic route's efficiency.
The oxazepine ring formation is sensitive to reaction conditions such as temperature, solvent, and reaction time, necessitating careful optimization to avoid side reactions and maximize yield.
Substituent effects on the aromatic ring and the oxazepine nitrogen influence the physical properties and biological activities of the final compounds, as seen in variations of melting points and NMR chemical shifts.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells, leading to cytotoxic effects . The compound’s ability to disrupt protein-protein interactions and inhibit enzymatic activities contributes to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
- 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepines Structural Difference: Replaces the oxygen atom in the oxazepine ring with sulfur (thiazepine). Thiazepines may exhibit distinct biological targets compared to oxazepines . Synthesis: Prepared via modified Pictet-Spengler reactions, as seen in , yielding 5-phenyl-substituted derivatives .
2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocines
- Structural Difference : Incorporates two oxygen atoms in an eight-membered ring.
- Impact : Increased ring size and additional oxygen may improve hydrogen-bonding capacity, influencing receptor affinity. Compound D9 (a dioxocine derivative) demonstrated potent antiproliferative activity (IC50 = 0.79 μM for HepG2) and EGFR inhibition (IC50 = 0.36 μM) .
Substituent Effects
- 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 5-Substituted Derivatives
Antitumor Activity
- Dioxocine Derivatives : Compound D9 (tetrahydrobenzo[b][1,4]dioxocine) showed superior antiproliferative activity against HepG2 cells (IC50 = 0.79 μM) via EGFR inhibition and apoptosis induction .
Neurological Effects
- Org GC 94 : A dibenzoxazepine derivative exhibited anti-serotoninergic and anti-histaminic effects, reducing migraine attacks by 70% in clinical trials. The dimethyl substitution likely contributes to metabolic stability and receptor selectivity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is with a molecular weight of approximately 189.25 g/mol. The compound features a bicyclic structure which is characteristic of oxazepines.
Antitumor Activity
Research has indicated that derivatives of oxazepines exhibit significant antitumor properties. A study demonstrated that certain oxazepine derivatives can inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine. Studies have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine may possess neuroprotective effects. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and modulating neuroinflammatory responses .
Case Study 1: Antitumor Efficacy
In a recent study involving various oxazepine derivatives including 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine:
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- : This suggests significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial effects of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine against common pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited zones of inhibition ranging from 12 to 18 mm.
- : These findings highlight its potential as a lead compound for developing new antibiotics.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
